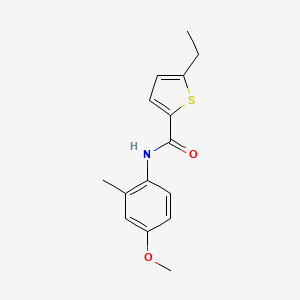
5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide, also known as EMT, is a synthetic compound that has gained significant attention in scientific research. It is a member of the family of thiophene carboxamide derivatives and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antinociceptive, and anticonvulsant activities. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been found to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and nitric oxide (NO), in animal models of neurodegenerative diseases. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antinociceptive, anticonvulsant, neuroprotective, and anticancer activities, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-ethyl-N-(4-methoxy-2-methylphenyl)-2-thiophenecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration route of this compound for these conditions. Another area of interest is the anticancer properties of this compound. Future studies could focus on the mechanism of action of this compound in cancer cells and its potential as a combination therapy with other anticancer agents. Finally, future studies could explore the potential of this compound as a treatment for inflammatory bowel disease, as it has been found to possess anti-inflammatory activity in animal models of colitis.
Eigenschaften
IUPAC Name |
5-ethyl-N-(4-methoxy-2-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-12-6-8-14(19-12)15(17)16-13-7-5-11(18-3)9-10(13)2/h5-9H,4H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCPOEUJQAOHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4429999.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430006.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[2-(1,3-thiazol-2-yl)piperidin-1-yl]propanamide](/img/structure/B4430014.png)
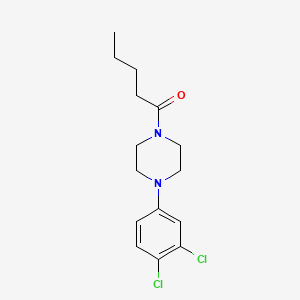

![2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)
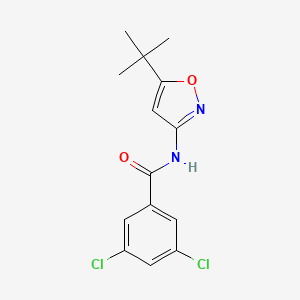
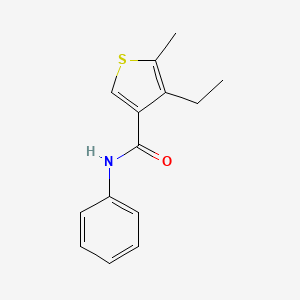
![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)
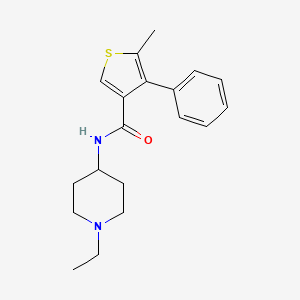

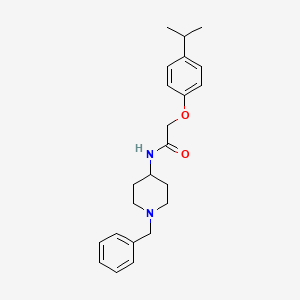
![4-ethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430084.png)